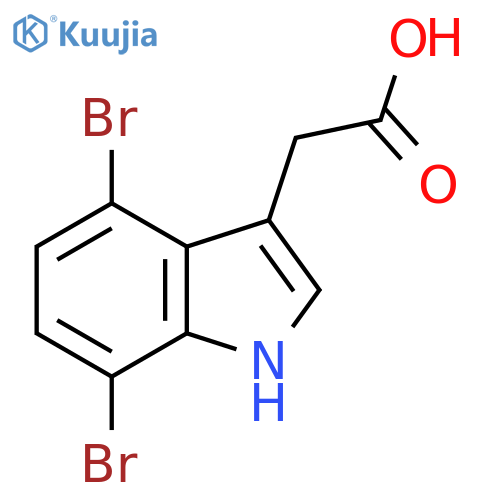

Cas no 1227572-01-1 (2-(4,7-Dibromo-1H-indol-3-yl)acetic acid)

1227572-01-1 structure

商品名:2-(4,7-Dibromo-1H-indol-3-yl)acetic acid

CAS番号:1227572-01-1

MF:C10H7Br2NO2

メガワット:332.976081132889

CID:4821481

2-(4,7-Dibromo-1H-indol-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4,7-Dibromo-1H-indol-3-yl)acetic acid

-

- インチ: 1S/C10H7Br2NO2/c11-6-1-2-7(12)10-9(6)5(4-13-10)3-8(14)15/h1-2,4,13H,3H2,(H,14,15)

- InChIKey: JWIQYFWQVYWHQH-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C2=C1C(CC(=O)O)=CN2)Br

計算された属性

- せいみつぶんしりょう: 332.882

- どういたいしつりょう: 330.884

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.1

- 疎水性パラメータ計算基準値(XlogP): 2.9

2-(4,7-Dibromo-1H-indol-3-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A199000567-500mg |

2-(4,7-Dibromo-1H-indol-3-yl)acetic acid |

1227572-01-1 | 98% | 500mg |

$1052.46 | 2023-09-03 | |

| Alichem | A199000567-1g |

2-(4,7-Dibromo-1H-indol-3-yl)acetic acid |

1227572-01-1 | 98% | 1g |

$1756.89 | 2023-09-03 | |

| Alichem | A199000567-250mg |

2-(4,7-Dibromo-1H-indol-3-yl)acetic acid |

1227572-01-1 | 98% | 250mg |

$723.19 | 2023-09-03 |

2-(4,7-Dibromo-1H-indol-3-yl)acetic acid 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

1227572-01-1 (2-(4,7-Dibromo-1H-indol-3-yl)acetic acid) 関連製品

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬